molecular formula C13H12F3N5O2S B2829014 N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide CAS No. 321538-15-2

N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide

Cat. No.: B2829014
CAS No.: 321538-15-2
M. Wt: 359.33
InChI Key: PGGBYHUQYASPMG-UHFFFAOYSA-N
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Description

N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide is a chemical compound characterized by its complex molecular structure, which includes a pyrazole ring, a trifluoromethyl group, and a benzenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as antiviral properties against viruses like the tobacco mosaic virus (TMV).

  • Medicine: Explored for its potential therapeutic effects in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's biological activity by improving its binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

  • N'-methylacetohydrazide: Similar in structure but lacks the trifluoromethyl group.

  • N'-benzenesulfonohydrazide: Similar in the benzenesulfonohydrazide moiety but different in the pyrazole ring structure.

Uniqueness: N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide stands out due to the presence of the trifluoromethyl group, which significantly enhances its chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-N'-methylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O2S/c1-20-12(10(8-17)11(18-20)13(14,15)16)21(2)19-24(22,23)9-6-4-3-5-7-9/h3-7,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGBYHUQYASPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)N(C)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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